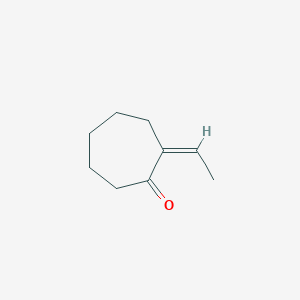

(2Z)-2-Ethylidenecycloheptan-1-one

Description

Contextualizing Medium-Sized Ring Ketones and α,β-Unsaturated Systems

The chemical behavior of (2Z)-2-Ethylidenecycloheptan-1-one is best understood by first considering its constituent parts.

Medium-Sized Ring Ketones: Cycloheptanone (B156872), the parent ketone of this compound, belongs to the category of medium-sized rings (typically defined as 8-11 membered rings, though seven-membered rings share some of their characteristics). libretexts.orgresearchgate.net Synthesizing these rings can be challenging compared to smaller (5-6 membered) or larger rings (12+ membered). libretexts.orgresearchgate.net This difficulty arises from a combination of enthalpic and entropic factors. Medium-sized rings often suffer from transannular strain (unfavorable interactions between atoms across the ring) and torsional strain (strain from eclipsing bonds). organic-chemistry.org Despite these synthetic hurdles, medium-sized rings are prevalent in many bioactive natural products and therapeutically important molecules, making their synthesis an active area of research. researchgate.net

α,β-Unsaturated Systems: The α,β-unsaturated ketone is a highly versatile functional group in organic synthesis. nih.gov The conjugation of the alkene with the carbonyl group creates a delocalized π-electron system, which alters the reactivity of both the alkene and the carbonyl. nih.govchemrxiv.org This arrangement makes the molecule electrophilic at two positions: the carbonyl carbon and the β-carbon. nih.gov As a result, these compounds can undergo two primary modes of nucleophilic attack:

1,2-Addition (Direct Addition): Nucleophiles attack the electrophilic carbonyl carbon. This is common with strong, "hard" nucleophiles like organolithium or Grignard reagents. mdpi.com

1,4-Addition (Conjugate Addition): Nucleophiles attack the β-carbon, with the charge being delocalized onto the oxygen atom. This is a key reaction, often called the Michael addition, and is typical for softer nucleophiles like cuprates, enolates, and amines. researchgate.netmdpi.com

The presence of this functional group in a molecule like this compound opens up a wide array of potential chemical transformations.

Significance of the this compound Structural Motif in Synthetic Methodologies

The structural motif of this compound, while specific, can be accessed through established synthetic reactions and can serve as a valuable intermediate in building more complex molecular architectures.

Potential Synthetic Routes:

The most direct methods for synthesizing α-alkylidene cycloalkanones like the target compound are the Aldol (B89426) condensation and the Wittig reaction.

Aldol Condensation: This reaction involves the base- or acid-catalyzed reaction of an enol or enolate with a carbonyl compound. khanacademy.orgsigmaaldrich.com For the synthesis of this compound, cycloheptanone would be reacted with acetaldehyde. The initial β-hydroxy ketone product would then be dehydrated (by heating or under acidic/basic conditions) to form the α,β-unsaturated product. pearson.comyoutube.comqiboch.com Controlling the stereochemistry to favor the (Z)-isomer can be challenging and often depends on the specific reaction conditions.

Wittig Reaction: The Wittig reaction is a powerful method for forming alkenes by reacting a ketone or aldehyde with a phosphonium (B103445) ylide. organic-chemistry.orgwikipedia.org To synthesize the target molecule, cycloheptanone would be reacted with ethylidene triphenylphosphorane (Ph₃P=CHCH₃). masterorganicchemistry.comyoutube.com A significant advantage of the Wittig reaction is that the stereochemistry of the resulting alkene can often be controlled by the choice of ylide (stabilized vs. non-stabilized) and reaction conditions, offering a more direct route to the (Z)-isomer. organic-chemistry.orgwikipedia.org

Table 1: Comparison of Potential Synthetic Routes

| Method | Reactants | General Conditions | Key Features |

| Aldol Condensation | Cycloheptanone, Acetaldehyde | Base (e.g., NaOH, KOH) or Acid Catalyst, often with heat for dehydration. sigmaaldrich.com | Atom-economical; stereochemical control can be difficult; may lead to mixtures of (E) and (Z) isomers. khanacademy.orgpearson.com |

| Wittig Reaction | Cycloheptanone, Ethyltriphenylphosphonium halide + Strong Base | Anhydrous, aprotic solvent (e.g., THF); strong base (e.g., n-BuLi) to form the ylide. masterorganicchemistry.com | Versatile and reliable; offers better stereochemical control, with non-stabilized ylides typically favoring the (Z)-alkene. organic-chemistry.orgwikipedia.org |

Reactivity and Synthetic Utility:

As an α,β-unsaturated ketone, this compound is a versatile building block for further synthetic transformations.

Conjugate Additions: It can serve as a Michael acceptor, allowing for the introduction of a wide range of substituents at the β-position. This is fundamental for building more complex carbon skeletons. researchgate.netmdpi.com

Cycloaddition Reactions: The electron-deficient alkene can participate in cycloaddition reactions, such as the Diels-Alder reaction (where it acts as the dienophile) or [2+2] photocycloadditions, to construct new ring systems. youtube.com

Epoxidation: The double bond can be epoxidized, for instance, under Weitz-Scheffer conditions (using a base and hydrogen peroxide), to form an α,β-epoxy ketone. nih.gov These epoxides are themselves useful intermediates for further reactions.

Table 2: Potential Reactions of α,β-Unsaturated Ketones

| Reaction Type | Reagents | Product Type |

| Michael Addition | Organocuprates (R₂CuLi), Enolates | β-Substituted Ketone |

| [2+2] Photocycloaddition | Alkene, hν (light) | Bicyclic cyclobutane (B1203170) derivative |

| Epoxidation | H₂O₂, NaOH | α,β-Epoxy Ketone |

| Reduction | NaBH₄, CeCl₃ (Luche reduction) | Allylic Alcohol |

Structure

3D Structure

Properties

Molecular Formula |

C9H14O |

|---|---|

Molecular Weight |

138.21 g/mol |

IUPAC Name |

(2Z)-2-ethylidenecycloheptan-1-one |

InChI |

InChI=1S/C9H14O/c1-2-8-6-4-3-5-7-9(8)10/h2H,3-7H2,1H3/b8-2- |

InChI Key |

MEUUXZKWTXRZIF-WAPJZHGLSA-N |

Isomeric SMILES |

C/C=C\1/CCCCCC1=O |

Canonical SMILES |

CC=C1CCCCCC1=O |

Origin of Product |

United States |

Synthetic Methodologies for 2z 2 Ethylidenecycloheptan 1 One and Analogous Structures

Direct Synthesis Approaches to 2-Alkylidenecycloheptanones

Direct methods focus on the α-functionalization of cycloheptanone (B156872) or its derivatives to introduce the exocyclic double bond. These strategies are often favored for their straightforwardness and typically involve condensation or elimination reactions.

Stereoselective β-Elimination Reactions (e.g., CeCl₃·7H₂O−NaI mediated systems)

β-Elimination reactions are a foundational method for generating alkenes. libretexts.orgyoutube.com In the context of synthesizing 2-alkylidenecycloheptanones, this involves the removal of a hydrogen atom and a leaving group from adjacent carbons of a suitable cycloheptanone precursor, such as a β-hydroxy or β-halo derivative. libretexts.org The stereochemical outcome of the elimination is crucial for selectively forming the desired Z-isomer.

The Cerium(III) chloride heptahydrate and sodium iodide (CeCl₃·7H₂O/NaI) system has emerged as an effective, water-tolerant, and environmentally benign Lewis acid promoter for various organic transformations. organic-chemistry.orgsci-hub.se This system is particularly useful for the stereospecific dehydration of β-hydroxy carbonyl compounds. sci-hub.se The mechanism is believed to involve the coordination of the cerium salt to both the hydroxyl and carbonyl oxygen atoms of the precursor, 2-(1-hydroxyethyl)cycloheptan-1-one. This coordination enhances the leaving group ability of the hydroxyl group. The iodide ion can then facilitate the elimination process, which often proceeds through a syn-elimination pathway under these conditions, leading to a high stereoselectivity for the (Z)-alkene. organic-chemistry.orgresearchgate.net The use of CeCl₃·7H₂O is advantageous due to its low toxicity, stability, and cost-effectiveness compared to other Lewis acids. organic-chemistry.org

| Reagent System | Precursor | Key Features | Expected Outcome |

| CeCl₃·7H₂O / NaI | 2-(1-hydroxyethyl)cycloheptan-1-one | Mild, water-tolerant Lewis acid system; promotes syn-elimination. sci-hub.se | High stereoselectivity for (2Z)-2-Ethylidenecycloheptan-1-one. organic-chemistry.org |

| Strong Acid (e.g., H₂SO₄) | 2-(1-hydroxyethyl)cycloheptan-1-one | Promotes E1-type elimination via a carbocation intermediate. | Mixture of E and Z isomers, often favoring the more stable E-isomer. |

| POCl₃ / Pyridine | 2-(1-hydroxyethyl)cycloheptan-1-one | Promotes E2-type anti-elimination. | Stereoselectivity depends on the conformation of the precursor. |

Claisen-Schmidt Condensation and Related Alkylidene Formation for Cycloalkanones

The Claisen-Schmidt condensation is a specific type of crossed-aldol condensation between a ketone possessing an α-hydrogen and a carbonyl compound (typically an aldehyde) that lacks an α-hydrogen. wikipedia.org This reaction is a cornerstone for forming α,β-unsaturated ketones. nih.gov To synthesize 2-ethylidenecycloheptan-1-one, cycloheptanone (the enolizable ketone) is reacted with acetaldehyde in the presence of a base, such as sodium hydroxide (NaOH). wikipedia.orggordon.edu

The reaction proceeds in two main stages:

Aldol (B89426) Addition : The base deprotonates the α-carbon of cycloheptanone to form an enolate ion. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of acetaldehyde, yielding a β-hydroxy ketone intermediate after protonation. gordon.edu

Dehydration : Under the reaction conditions, this β-hydroxy ketone readily undergoes base-catalyzed dehydration, eliminating a molecule of water to form the conjugated C=C double bond of the final product, 2-ethylidenecycloheptan-1-one. nih.gov

While effective for creating the ethylidene moiety, the standard Claisen-Schmidt condensation does not typically offer high stereocontrol, often resulting in a mixture of (E) and (Z) isomers. The final isomeric ratio can be influenced by factors such as the choice of base, solvent, and reaction temperature. Quantitative yields have been reported for some Claisen-Schmidt reactions conducted under solvent-free conditions. wikipedia.org

| Base | Solvent | Temperature | Typical Outcome |

| 10% NaOH | 95% Ethanol | Room Temperature | Formation of the aldol adduct followed by dehydration. gordon.edu |

| Solid NaOH | Solvent-free (Grinding) | Room Temperature | Can lead to quantitative yields of α,α'-bis-benzylidene products with other cycloalkanones. nih.gov |

| KOH | Aqueous | 25 °C | Standard conditions for condensation of aldehydes and ketones. nevolab.de |

Ring Expansion Strategies for Cycloheptanone Derivatives

Ring expansion strategies provide an alternative route to cycloheptanone systems, starting from more readily available smaller rings like cyclohexanone. These methods are valuable for creating the core seven-membered carbocycle, which can subsequently be functionalized to yield the target compound.

Homologation of Cyclohexanone Systems (e.g., Diazomethane-mediated Rearrangements)

The reaction of a cyclic ketone with diazomethane is a well-established method for achieving a one-carbon ring expansion. study.comchegg.com Treating cyclohexanone with diazomethane (CH₂N₂) in an inert solvent like ether results in the formation of cycloheptanone. brainly.comtestbook.com

The mechanism involves the following steps:

Nucleophilic attack by diazomethane on the electrophilic carbonyl carbon of cyclohexanone. brainly.comchegg.com

Formation of a tetrahedral intermediate. chegg.com

This intermediate collapses, accompanied by the loss of nitrogen gas (N₂), which is an excellent leaving group. chegg.com

A subsequent bond migration (rearrangement) occurs where one of the ring carbons migrates to the adjacent carbon, leading to the expanded seven-membered ring of cycloheptanone. study.comtestbook.com

This method, often referred to as a Tiffeneau-Demjanov type rearrangement, efficiently produces the cycloheptanone scaffold. To obtain this compound, the resulting cycloheptanone would require further functionalization, for instance, via a subsequent Claisen-Schmidt condensation with acetaldehyde as described previously.

Radical-Mediated Ring Expansion Protocols

Radical cyclizations and rearrangements are powerful tools in organic synthesis, capable of constructing complex cyclic systems. nih.gov The Dowd-Beckwith reaction is a notable example of a radical-mediated ring expansion of cyclic ketones. researchgate.net This process typically involves the generation of an alkoxy radical from a ketone precursor, which then undergoes β-scission to induce ring expansion.

A general sequence for the radical-mediated expansion of a cyclohexanone derivative to a cycloheptanone could be:

Conversion of cyclohexanone into a precursor bearing a haloalkyl side chain at the α-position (e.g., 2-(iodomethyl)cyclohexanol).

Generation of a carbon-centered radical on the side chain using a radical initiator (e.g., AIBN) and a mediator (e.g., tributyltin hydride).

Intramolecular attack of this radical onto the carbonyl group (or a derivative) to form a bicyclic alkoxy radical intermediate.

Rapid fragmentation (β-scission) of the C-C bond within the original six-membered ring, which relieves ring strain and results in a one-carbon expanded seven-membered ring radical.

Quenching of the radical to yield the cycloheptanone product.

These radical cascade processes are highly effective for creating medium and large rings, which can be challenging to synthesize using traditional methods. nih.govresearchgate.net

Electrochemical Dehydrogenative Ring Expansion

Electrochemical methods offer a modern, environmentally friendly approach to organic synthesis, often avoiding the need for harsh chemical oxidants or reagents. rsc.org Electrochemical ring expansion of cycloalkanols has been developed as a strategy to access larger ring systems. researchgate.netresearchgate.net

The process can be initiated by the electrochemical generation of an alkoxy radical from a suitable cycloalkanol precursor. For instance, a 1-arylcyclohexanol derivative can undergo single-electron oxidation at the anode. This generates a radical cation that weakens a benzylic C-C bond in the ring, facilitating its cleavage. cardiff.ac.uk The resulting intermediate can then rearrange and cyclize to form an expanded ring system. Recent studies have demonstrated the electrochemical ring-expansion of unstrained secondary cycloalkanols under galvanostatic conditions, providing a pathway to functionalized larger ketones. researchgate.net This approach represents a promising, though less conventional, strategy for accessing the cycloheptanone core from cyclohexanone precursors.

Oxidative Dearomatization-Driven Ring Expansion (ODRE)

The synthesis of medium-ring scaffolds, such as those found in cycloheptanone derivatives, presents a significant challenge in organic chemistry. One innovative approach to constructing these structures is through a tandem oxidative dearomatization-ring expansion (ODRE) reaction. nih.govnih.gov This methodology allows for the direct formation of benzannulated medium-ring systems from simpler bicyclic precursors. nih.govnih.gov

The ODRE process typically begins with the oxidative dearomatization of a bicyclic phenol or a related aryl substrate. nih.gov This initial step generates a highly reactive electrophilic cyclohexadienyl cation intermediate. A nucleophile attached to a side chain then attacks this intermediate, leading to the formation of a tricyclic cyclohexadienone. The subsequent ring expansion is induced by activating this intermediate with a Brønsted acid, Lewis acid, or triflic anhydride, which also results in the rearomatization of the phenol ring. nih.gov

A key advantage of this method is its applicability to a variety of aryl substrates, including haloarenes, aryl ethers, and aryl amides. nih.gov Furthermore, by strategically placing a hydroxyl group at the bridgehead position of the starting material, a versatile ketone functional group can be incorporated into the expanded ring product. nih.govnih.gov This ketone provides a synthetic handle for further chemical modifications. This tandem ODRE reaction represents an efficient strategy for accessing medium-ring lactams and analogous ketone structures, which are prevalent in biologically active natural products. nih.gov

Tiffeneau-Demjanov-type Rearrangements

The Tiffeneau-Demjanov rearrangement (TDR) is a classic and valuable method for the one-carbon ring expansion of cyclic ketones, making it a relevant pathway for the synthesis of cycloheptanones from cyclohexanone precursors. wikipedia.orglibretexts.org This reaction transforms a 1-aminomethyl-cycloalkanol into an enlarged cycloketone upon treatment with nitrous acid. wikipedia.org The TDR is particularly effective for synthesizing five, six, and seven-membered rings. wikipedia.org

The reaction sequence begins with the conversion of a cyclic ketone to its corresponding cyanohydrin, which is then reduced to form the necessary 1-aminomethyl-cycloalkanol intermediate. wikipedia.orglibretexts.org This amino alcohol is then subjected to diazotization with nitrous acid. The resulting unstable diazonium salt readily loses nitrogen gas, generating a primary carbocation. This is followed by a rearrangement where one of the adjacent ring carbons migrates, leading to the expansion of the ring. The resulting oxonium ion is then deprotonated to yield the final cycloheptanone product.

A significant advantage of the Tiffeneau-Demjanov rearrangement over the related Demjanov rearrangement is that it directly produces a ketone, which eliminates the need for a separate oxidation step. d-nb.info The reaction is known for its high yields and selectivity, with the rearrangement process being primarily influenced by steric factors. d-nb.info The migration generally involves the less substituted carbon atom, and the reaction proceeds with retention of configuration at the migrating center. libretexts.orgd-nb.info

| Feature | Description |

| Reaction Type | Rearrangement reaction |

| Reactant | 1-aminomethyl-cycloalkanol |

| Reagent | Nitrous Acid (HNO₂) |

| Product | Ring-expanded cycloketone |

| Key Advantage | Directly yields a ketone, avoiding a separate oxidation step. d-nb.info |

| Scope | Ideal for creating 5, 6, and 7-membered rings. wikipedia.org |

Catalyzed Cyclization of 1,3-Dicarbonyl Cyclic Compounds with Acetylenes

Palladium-catalyzed reactions offer a versatile route for the synthesis of functionalized cyclic molecules, including structures that can serve as precursors to cycloheptanones. One such approach involves the cyclization of propargylic esters with bis-nucleophiles. For instance, palladium(II) complexes with chiral bisoxazoline (BOX) ligands have been shown to catalyze the asymmetric cyclization-carbonylation of 2-propargyl-1,3-diones. researchgate.net

In these reactions, a propargylic ester reacts with a palladium complex to form a π-propargylpalladium intermediate. This intermediate can then undergo various transformations. When coupled with bis-nucleophiles, this methodology provides a pathway for constructing functionalized cyclic systems. researchgate.net A notable variation is the cyclization-carbonylation-cyclization coupling reaction of γ-propynyl-1,3-diketones, which, when catalyzed by (box)Pd(II) complexes, yields symmetrical ketones featuring two oxabicyclic groups. researchgate.net The use of bulky alcohols as additives in these reactions has been found to increase the enantiomeric excess of the resulting cyclic products. researchgate.net These bicyclic enones are valuable intermediates that can be further elaborated into more complex natural product scaffolds. researchgate.net

Asymmetric Synthesis of Cycloheptanone and 2-Alkylidenecycloheptan-1-one Scaffolds

Enantioselective Deprotonation Techniques for Chiral Induction in Cycloheptanones

The asymmetric synthesis of cycloheptanones and their derivatives can be achieved through various strategies, with enantioselective deprotonation being a key method for installing chirality. This technique often employs a chiral base to selectively remove a proton from a prochiral ketone, generating a chiral enolate. mdpi.com This enolate can then be trapped by an electrophile to create a stereocenter adjacent to the carbonyl group.

While direct enantioselective deprotonation is a powerful tool, other methods can also be used to achieve chiral induction. For example, chiral Brønsted acids can act as catalysts in cascade reactions that both deprotect a substrate and facilitate a stereoselective cyclization. nih.gov In such a system, the chiral catalyst can selectively interact with the substrate during the cyclization step, thereby controlling the stereochemical outcome. The efficiency of this stereoselectivity can be dependent on the reaction kinetics, where a slower, rate-determining deprotection step may allow for a more effective catalyst-substrate interaction, leading to higher enantioselectivity. nih.gov Another advanced approach involves the concept of traceless central-to-axial chirality exchange, where stereogenic centers in a precursor molecule are destroyed during the creation of an axially chiral product, with the chirality being efficiently transferred in the process. nih.gov

Organocatalytic Cascade Reactions (e.g., Intramolecular Michael Additions to Cycloheptanone Precursors)

Organocatalytic cascade reactions have emerged as a powerful strategy for the asymmetric synthesis of complex cyclic structures from simple starting materials. mdpi.com These reactions often utilize small organic molecules, such as chiral amines, to catalyze a series of bond-forming events in a single pot. A key activation pathway in aminocatalysis is the formation of a trienamine intermediate from a 2,4-dienal, which can then participate in various cycloaddition and cascade reactions. mdpi.comresearchgate.net

This methodology allows for the construction of polycyclic structures with a high degree of stereocontrol. researchgate.net For the synthesis of cycloheptanone precursors, an intramolecular Michael addition can be a crucial step within a cascade sequence. For example, a suitably functionalized linear precursor can be induced to cyclize via an organocatalyzed intramolecular conjugate addition, thereby forming the seven-membered ring. The chiral organocatalyst guides the folding of the linear substrate, ensuring that the cyclization occurs enantioselectively.

These cascade processes are highly valuable as they enable the rapid assembly of complex molecular architectures, including spirocyclic and fused-ring systems, which are often found in biologically active molecules. researchgate.net The ability to generate new reactive species within the same molecule after an initial reaction allows for consecutive transformations, leading to significant molecular diversification. mdpi.com

Chiral Catalyst Applications in α,β-Unsaturated Ketone Synthesis

The synthesis of chiral α,β-unsaturated ketones, such as 2-alkylidenecycloheptan-1-ones, is of significant interest due to the prevalence of this motif in natural products. Chiral catalysts are instrumental in achieving high enantioselectivity in these syntheses. Various catalytic systems have been developed for reactions involving α,β-unsaturated ketones, including Michael additions, epoxidations, and peroxidation reactions. mdpi.comnih.gov

Cinchona alkaloid derivatives, for instance, have been successfully employed as organocatalysts. mdpi.comnih.gov In one application, these catalysts were used to mediate the asymmetric addition of β-ketosulfones to cyclic enones, including cyclohept-2-en-1-one, albeit with slightly decreased reactivity and stereoselectivity for the seven-membered ring compared to smaller rings. mdpi.com These catalysts can also uniquely alter reaction pathways; for example, a well-established epoxidation reaction of an α,β-unsaturated ketone with a hydroperoxide can be diverted to a peroxidation pathway by a chiral catalyst that influences the partitioning of a key peroxyenamine intermediate. nih.gov

Heterogeneous catalysts, such as ceria (CeO₂), have also been utilized in the synthesis of α,β-unsaturated ketones through the oxidative C-C coupling of ketones and primary alcohols. rsc.org The catalytic activity in this case is attributed to the synergistic action of basic and redox sites on the ceria surface. rsc.org Furthermore, one-pot sequential reactions, such as alkyne dimerization followed by hydration using a Hoveyda-Grubbs catalyst, provide a highly efficient and regioselective route to α,β-unsaturated ketones in quantitative yields. rsc.org

| Catalyst Type | Reaction | Substrates | Key Feature |

| Cinchona Alkaloid Derivatives | Michael Addition | Cyclic enones, β-ketosulfones, α-cyanosulfones | Creates two stereocenters simultaneously. mdpi.com |

| Chiral Amine (e.g., Cinchona) | Peroxidation | α,β-Unsaturated ketones, hydroperoxides | Converts a known epoxidation pathway into a novel peroxidation pathway. nih.gov |

| Ceria (CeO₂) | Oxidative C-C Coupling | Ketones, primary alcohols | Heterogeneous catalyst with synergistic basic and redox sites. rsc.org |

| Hoveyda-Grubbs Catalyst | Alkyne Dimerization/Hydration | Terminal arylacetylenes | One-pot sequential reaction with high regioselectivity and quantitative yields. rsc.org |

Catalytic Approaches in Cycloheptanone Derivative Synthesis

Catalysis provides elegant and efficient pathways to construct seven-membered rings, often with high degrees of control over selectivity and functional group tolerance. These methods include the use of transition metals, small organic molecules (organocatalysis), and the conversion of renewable resources.

Transition metals are exceptionally versatile in catalysis due to their ability to exist in multiple oxidation states and coordinate with organic molecules, facilitating a wide range of transformations. mdpi.com Palladium, ruthenium, and gold complexes have emerged as particularly powerful catalysts for the synthesis of complex cyclic structures, including cycloheptanone derivatives. mdpi.comyoutube.com

Palladium-Catalyzed C-H Activation and Cyclization: Palladium catalysis is a cornerstone of modern organic synthesis, renowned for its role in cross-coupling reactions and, more recently, for C-H activation. youtube.comdivyarasayan.org C-H activation strategies allow for the formation of carbon-carbon bonds directly from ubiquitous C-H bonds, offering a more atom-economical approach. beilstein-journals.org In the context of cycloheptanone synthesis, palladium-catalyzed intramolecular cyclizations and ring expansions are notable. For instance, an asymmetric ring-expanding allylation (AREA) of vinylcyclobutane-1,3-diones using a palladium catalyst has been developed to produce substituted cycloheptane-1,4-diones. nih.gov While not directly forming an ethylidene group, this method establishes the core seven-membered ring. Furthermore, palladium-catalyzed reactions involving multiple C-H activations provide efficient routes to complex fused-ring systems. rsc.org The general principle involves the oxidative addition of an organic halide to a Pd(0) complex, followed by insertion and reductive elimination steps to form new C-C bonds. divyarasayan.org Cationic palladium(II) complexes, in particular, have shown high reactivity in C-H activation even at room temperature. beilstein-journals.org

Ruthenium-Catalyzed Cyclization: Ruthenium catalysts are effective for various cycloaddition reactions, which are powerful methods for ring formation. chesci.com For example, Rhodium-catalyzed [5+2] cycloadditions of vinylcyclopropanes with alkynes are a well-established method for synthesizing cycloheptenones efficiently. organic-chemistry.org Ruthenium complexes can also mediate similar transformations. Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is a key method for creating 1,5-disubstituted triazoles, demonstrating the metal's ability to control regioselectivity in cyclization reactions. organic-chemistry.org While direct [5+2] cycloadditions leading to cycloheptanones are more commonly reported with rhodium, ruthenium's diverse reactivity in cycloadditions, such as [2+2] and [2+2+2] reactions, highlights its potential in constructing various ring systems from simple precursors like diynes and alkenes. chesci.com

Gold(I)-Catalyzed Rearrangements: Gold(I) catalysts have a unique affinity for alkynes, activating them toward nucleophilic attack and facilitating complex skeletal rearrangements and cyclizations. acs.org This has been exploited for the construction of seven-membered rings. acs.orgresearchgate.net A notable example is the gold(I)-catalyzed polycyclization of linear dienediynes, which proceeds through a tandem cyclopropanation/Cope rearrangement/C–H activation cascade to build fused 5,7,6-tricyclic systems. acs.org The mechanism involves the initial gold-catalyzed intramolecular cyclopropanation, followed by a Cope rearrangement to form a seven-membered ring intermediate. acs.org This strategy demonstrates the power of gold catalysis to orchestrate multiple bond-forming events in a single step to create complex molecular architectures containing a seven-membered ring. acs.org

| Metal Catalyst | Reaction Type | Starting Materials | Product Type | Key Features | Reference |

|---|---|---|---|---|---|

| Palladium(II) | Asymmetric Ring-Expanding Allylation (AREA) | Vinylcyclobutane-1,3-diones | Substituted Cycloheptane-1,4-diones | Asymmetric synthesis, ring expansion. | nih.gov |

| Ruthenium | [2+2+2] Cycloaddition | 1,6-Diynes, Monoalkynes | Bicyclic Benzene Derivatives | High chemo-selectivity, broad functional group tolerance. | chesci.com |

| Gold(I) | Tandem Cyclopropanation/Cope Rearrangement | Linear Dienediynes | Fused 5,7,6-Tricyclic Systems | Step-economical, high diastereocontrol, forms seven-membered ring. | acs.org |

Organocatalysis, which uses small, metal-free organic molecules to accelerate chemical reactions, has become a third pillar of catalysis alongside transition metal catalysis and biocatalysis. For the formation of cyclic systems, organocatalysis offers mild reaction conditions and the ability to achieve high enantioselectivity.

The formation of cycloheptane (B1346806) rings via organocatalysis can be achieved through cascade reactions. For example, an organocatalytic enantioselective cascade Michael-alkylation reaction has been developed to synthesize chiral cyclopropanes. organic-chemistry.org Interestingly, a change in reaction conditions (specifically the base) can trigger a spontaneous, stereoselective ring-opening of the cyclopropane product. organic-chemistry.org While this specific example leads to an acyclic product, the principle of using organocatalysis to trigger ring-opening and rearrangement of strained rings can be conceptually extended to ring-expansion strategies for forming larger rings like cycloheptanes. The activation of substrates often involves the formation of transient iminium or enamine intermediates with chiral catalysts, which directs the stereochemical outcome of the reaction. rsc.org Such strategies could be applied to the expansion of cyclohexanone derivatives to access cycloheptanones.

| Catalyst Type | Activation Mode | Reaction Type | Potential Application for Cycloheptanones | Reference |

|---|---|---|---|---|

| Chiral Amines (e.g., prolinol derivatives) | Iminium/Enamine Catalysis | Cascade Michael-Alkylation; Ring-Opening | Asymmetric ring expansion of cyclohexanones or functionalization of pre-formed cycloheptane rings. | organic-chemistry.orgrsc.org |

| Brønsted Acids | H-Bonding/Protonation | Ring-Opening of Cyclopropanes | Activation of carbonyl groups in precursors to facilitate cyclization or rearrangement. | rsc.org |

The imperative for sustainable chemistry has driven research into using renewable biomass as a feedstock for chemical production. Lignocellulosic biomass is a rich source of platform molecules like furfural and 5-(hydroxymethyl)furfural (HMF), which can be converted into valuable chemicals, including cyclic ketones. nih.govnih.gov The conversion of furfural to cyclopentanone is a well-studied process that serves as a model for the production of other cyclic ketones. researchgate.nethigfly.eu

The typical pathway from furfural to cyclopentanone involves a hydrogenative ring rearrangement. nih.gov This transformation is often catalyzed by a bifunctional catalyst containing both metal sites for hydrogenation and acidic sites for the rearrangement, which proceeds via a Piancatelli rearrangement mechanism. nih.govresearchgate.net This process can be extended to produce other cyclic ketones. For instance, cyclopentanone and cyclohexanone, both obtainable from biomass, can undergo base-catalyzed aldol condensation with furfurals, followed by hydrodeoxygenation, to produce long-chain cycloalkanes for fuels. nih.govrsc.org

While the direct synthesis of cycloheptanone from common biomass platform molecules is less established than that of cyclopentanone or cyclohexanone, the underlying chemical principles can be applied. The strategy would involve identifying or engineering a C7 precursor from biomass that could undergo an analogous intramolecular cyclization or rearrangement. Catalytic fast pyrolysis of biomass also produces a bio-oil rich in oxygenated species, including various cyclic ketones, which can be separated and upgraded. rsc.orgnrel.gov This suggests that with appropriate catalysts and feedstock selection, cycloheptanone derivatives could potentially be generated through similar thermochemical conversion routes.

| Biomass Precursor | Key Intermediate | Catalytic System | Product | Reaction Type | Reference |

|---|---|---|---|---|---|

| Furfural (FF) | Furfuryl alcohol (FOL) | Bifunctional (e.g., Metal on Acidic Support) | Cyclopentanone (CPN) | Hydrogenation, Piancatelli Rearrangement | nih.govresearchgate.net |

| Cyclohexanone | N/A | Ni/NbOPO₄ | Bi-cycloalkanes, Alkyl Aromatics | Aldol Condensation, Hydrogenation | aston.ac.uk |

| Lignocellulosic Biomass | Pyrolysis Vapors | Pt/TiO₂ | Mixed Cyclic Ketones | Catalytic Fast Pyrolysis | nrel.gov |

Chemical Reactivity and Transformation Pathways of 2z 2 Ethylidenecycloheptan 1 One

Nucleophilic Addition Reactions to the α,β-Unsaturated System

The presence of the α,β-unsaturated ketone functionality in (2Z)-2-ethylidenecycloheptan-1-one makes it susceptible to nucleophilic attack. This can occur either directly at the carbonyl carbon (1,2-addition) or at the β-carbon of the exocyclic double bond (1,4-conjugate addition). The specific pathway taken depends on various factors, including the nature of the nucleophile and the reaction conditions.

Conjugate Addition Chemistry (e.g., Michael Additions)

Conjugate addition, often referred to as Michael addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds. wikipedia.orgmasterorganicchemistry.com In this process, a nucleophile adds to the β-carbon of the ethylidene group, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. The driving force for this reaction is the formation of a more stable enolate intermediate, which is subsequently protonated to yield the 1,4-adduct. masterorganicchemistry.com

The general mechanism for the Michael addition involves the attack of a Michael donor (the nucleophile) on a Michael acceptor (the α,β-unsaturated carbonyl). wikipedia.org For this compound, the ethylidene moiety acts as the Michael acceptor. A wide range of nucleophiles, known as Michael donors, can participate in this reaction, including enolates, amines, and thiols. masterorganicchemistry.comyoutube.com The reaction is typically catalyzed by a base, which serves to generate the nucleophilic species. wikipedia.org

For instance, the reaction of an enolate with an α,β-unsaturated ketone proceeds through the following steps:

Deprotonation of a suitable precursor to form an enolate. masterorganicchemistry.com

Nucleophilic attack of the enolate on the β-carbon of the ethylidene group. masterorganicchemistry.com

Protonation of the resulting enolate to give the final product. masterorganicchemistry.com

The regioselectivity of the nucleophilic attack (1,2- vs. 1,4-addition) is influenced by the nature of the nucleophile. Stronger, more reactive nucleophiles such as Grignard reagents and organolithium compounds tend to favor 1,2-addition. masterorganicchemistry.com In contrast, softer nucleophiles like Gilman reagents (lithium dialkylcuprates) and enolates preferentially undergo 1,4-addition. masterorganicchemistry.comyoutube.commdpi.com

Table 1: Reactivity of Nucleophiles in Conjugate Addition Reactions

| Nucleophile Type | Predominant Addition Pathway |

|---|---|

| Gilman Reagents (R₂CuLi) | 1,4-Conjugate Addition mdpi.com |

| Enolates | 1,4-Conjugate Addition masterorganicchemistry.comyoutube.com |

| Amines | 1,4-Conjugate Addition libretexts.org |

| Thiols | 1,4-Conjugate Addition libretexts.org |

| Grignard Reagents (RMgX) | 1,2-Addition masterorganicchemistry.com |

| Organolithium Reagents (RLi) | 1,2-Addition masterorganicchemistry.com |

Pericyclic Reactions and Cycloadditions

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. The α-alkylidene group in conjunction with the cycloalkanone framework can participate in such transformations.

[4+2] Cycloaddition Reactions of α-Alkylidenecycloalkanones

The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile. wikipedia.orglibretexts.org In the context of α-alkylidenecycloalkanones, the exocyclic double bond can act as a dienophile, reacting with a suitable diene. For the reaction to be efficient, the dienophile is typically activated by an electron-withdrawing group, a role fulfilled by the adjacent ketone functionality in this compound. organic-chemistry.orgyoutube.com

The stereochemistry of the Diels-Alder reaction is highly controlled, with the relative orientation of the substituents on both the diene and the dienophile being retained in the product. libretexts.org Furthermore, the reaction often exhibits endo selectivity, where the substituents of the dienophile are oriented towards the newly forming double bond in the transition state. libretexts.org

While the exocyclic double bond of α-alkylidenecycloalkanones can serve as a dienophile, it is also conceivable for the enone system to function as a diene in certain contexts, particularly in intramolecular variants or with highly reactive dienophiles. However, the more common role is that of a 2π component in the cycloaddition. The feasibility and outcome of such reactions are influenced by both steric and electronic factors. masterorganicchemistry.com

Oxidation and Reduction Transformations

The functional groups present in this compound, namely the carbon-carbon double bond and the ketone, are susceptible to both oxidation and reduction.

Atmospheric Oxidation Processes (e.g., OH Radical Reactions)

In the atmosphere, organic compounds can be oxidized by photochemically generated species, most notably the hydroxyl (OH) radical. For this compound, the primary sites of OH radical attack would be the carbon-carbon double bonds of the ethylidene group and the enone system. The reaction proceeds via an electrophilic addition of the OH radical to one of the carbons of the double bond, forming a radical intermediate. This intermediate can then react further with molecular oxygen, leading to the formation of various oxygenated products such as alcohols, aldehydes, ketones, and organic nitrates. The specific products formed will depend on the subsequent reaction pathways of the peroxy radicals.

Selective Hydrogenation of Cyclic Enones

The reduction of α,β-unsaturated ketones can lead to several products, including the saturated ketone, the allylic alcohol, or the saturated alcohol. Achieving selectivity in these reductions is a significant area of research.

Selective hydrogenation of the carbon-carbon double bond of a cyclic enone to yield the corresponding saturated ketone can be achieved using various catalytic systems. Catalytic transfer hydrogenation, for example, has been shown to be an effective method for the reduction of cyclic enones. thieme-connect.comprinceton.edu This method often employs a hydrogen donor, such as formic acid or isopropanol, in the presence of a metal catalyst. thieme-connect.com

Alternatively, the carbonyl group can be selectively reduced to an allylic alcohol. Asymmetric transfer hydrogenation has been successfully used for the enantioselective reduction of cyclic enones to chiral allylic alcohols. thieme-connect.com The choice of catalyst and reaction conditions plays a crucial role in determining the outcome of the reduction, allowing for the selective formation of either the saturated ketone or the allylic alcohol. koreascience.kracs.orged.ac.uk

Table 2: Products of Selective Reduction of Cyclic Enones

| Reagent/Catalyst System | Product |

|---|---|

| Catalytic Transfer Hydrogenation (e.g., Hantzsch ester, organocatalyst) | Saturated Ketone princeton.edu |

| Asymmetric Transfer Hydrogenation (e.g., Ru(II)/amino alcohol, formic acid) | Chiral Allylic Alcohol thieme-connect.com |

| Sodium Borohydride (in the presence of cyclodextrins) | Saturated or Unsaturated Alcohols acs.org |

| Borane Catalysts (e.g., [H-B-9-BBN]₂) with HBpin | Saturated Ketone ed.ac.uk |

Oxidative Cleavage of Cycloheptanone (B156872) Ring Systems

The exocyclic α,β-unsaturated ketone moiety in this compound is a prime target for oxidative cleavage reactions. These reactions break the carbon-carbon double bond, leading to the formation of smaller, functionalized molecules. The nature of the final products is highly dependent on the oxidizing agent and the reaction workup conditions. libretexts.orglibretexts.org

One of the most common and effective methods for this transformation is ozonolysis. wikipedia.org When this compound is treated with ozone (O₃), the double bond is cleaved to form an intermediate ozonide. Subsequent workup of this intermediate dictates the final products. libretexts.org

Reductive Workup : Treatment of the ozonide with a reducing agent, such as dimethyl sulfide (B99878) (DMS) or zinc and water, yields two carbonyl compounds. In this case, the cleavage of the ethylidene group results in the formation of cycloheptane-1,2-dione and acetaldehyde. libretexts.orgyoutube.com

Oxidative Workup : If the ozonide is treated with an oxidizing agent, typically hydrogen peroxide (H₂O₂), the aldehyde product from the terminal carbon of the double bond is further oxidized to a carboxylic acid. This process would yield cycloheptane-1,2-dione and acetic acid.

Another powerful method for oxidative cleavage involves the use of strong oxidizing agents like hot, concentrated potassium permanganate (B83412) (KMnO₄). pearson.comyoutube.com This vigorous oxidation cleaves the double bond and typically oxidizes the resulting fragments to their highest stable oxidation state. For this compound, this reaction would be expected to break open the cycloheptanone ring itself, as ketones can be oxidized under harsh conditions, leading to a mixture of dicarboxylic acids. ncert.nic.in A more controlled cleavage of just the exocyclic double bond would yield 2-oxocycloheptane-1-carboxylic acid and carbon dioxide.

More modern and milder methods often employ metal catalysts. For instance, manganese-catalyzed oxidations with hydrogen peroxide or periodate (B1199274) can achieve efficient cleavage under ambient conditions, offering an alternative to the potentially hazardous ozonolysis. nih.govrug.nl

| Reagent/Conditions | Expected Major Products | Reference |

|---|---|---|

| 1. O₃; 2. (CH₃)₂S (Reductive Workup) | Cycloheptane-1,2-dione, Acetaldehyde | libretexts.org, youtube.com |

| 1. O₃; 2. H₂O₂ (Oxidative Workup) | Cycloheptane-1,2-dione, Acetic Acid | libretexts.org |

| Hot conc. KMnO₄, OH⁻, then H₃O⁺ | 6-Oxo-octanedioic acid (Heptan-2,7-dione-1,8-dioic acid) | ncert.nic.in, pearson.com |

| Mn Catalyst, H₂O₂, NaIO₄ | Cycloheptane-1,2-dione, Acetaldehyde | rug.nl |

Functionalization and Heterocyclic Ring Formation from Cycloheptanone Enone Precursors (By analogy to Cyclohexanone Derivatives)

The enone system of this compound serves as a valuable scaffold for the construction of more complex molecular architectures, including fused or spirocyclic heterocyclic rings. While specific research on this cycloheptanone derivative is limited, extensive studies on analogous 2-alkylidenecyclohexanones provide a strong basis for predicting its reactivity. osti.govmdpi.com These reactions often involve conjugate addition to the β-carbon of the enone, followed by an intramolecular cyclization.

A key synthetic strategy involves the reaction of the enone with bifunctional nucleophiles to build heterocyclic rings. For example, reacting the enone with hydrazine (B178648) or its derivatives can lead to the formation of pyrazoline-type structures fused to the cycloheptane (B1346806) ring.

By analogy to work done with cyclohexenones, enzymatic or chemo-enzymatic cascades can be envisioned. osti.gov For instance, an initial reduction of the carbonyl group to a hydroxyl group, followed by activation and reaction with a nitrogen nucleophile, could initiate a cyclization cascade. Alternatively, enzymes like ene reductases have been shown to facilitate dehydrogenation of substituted cyclohexanones to form α,β-unsaturated ketones in situ, which then undergo spontaneous intramolecular Aza-Michael additions to form bridged bicyclic nitrogen heterocycles. osti.gov A similar pathway could be applied to cycloheptanone derivatives.

The general approach for forming a five-membered heterocycle, such as a pyrrole (B145914) or furan, often involves a 1,4-dicarbonyl intermediate. youtube.com While this compound is not a 1,4-dicarbonyl compound itself, the products of its oxidative cleavage, such as cycloheptane-1,2-dione, are diketones that can serve as precursors for heterocycles like quinoxalines when condensed with aromatic diamines.

The formation of various heterocyclic systems from cycloheptanone enone precursors can be predicted based on the chosen nucleophile and reaction conditions.

| Reagent | Intermediate/Precursor | Predicted Heterocyclic Product Class | Reference |

|---|---|---|---|

| Hydrazine (N₂H₄) | This compound | Fused Pyrazolidine/Pyrazoline | ncert.nic.in |

| Hydroxylamine (NH₂OH) | This compound | Fused Isoxazolidine/Isoxazoline | ncert.nic.in |

| o-Phenylenediamine | Cycloheptane-1,2-dione (from oxidative cleavage) | Fused Quinoxaline | - |

| Tosylhydrazine followed by base | This compound | Cycloheptyne (via Shapiro reaction intermediate) | - |

Spectroscopic Characterization Methodologies in the Study of 2z 2 Ethylidenecycloheptan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of organic molecules. For (2Z)-2-Ethylidenecycloheptan-1-one, ¹H, ¹³C, and ¹⁷O NMR each offer unique insights into its structure.

In the ¹H NMR spectrum of an enone system like this compound, the chemical shifts of the protons are influenced by the electronic effects of the conjugated system. The electron-withdrawing nature of the carbonyl group deshields the vinylic protons.

Detailed analysis of related structures, such as 2-cyclohepten-1-one, provides a basis for predicting the ¹H NMR spectrum of this compound. chemicalbook.com The olefinic proton on the α-carbon would be expected to resonate further downfield compared to a non-conjugated alkene due to the deshielding effect of the carbonyl group. The protons of the ethylidene group will also exhibit characteristic chemical shifts and coupling patterns.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) |

| Vinylic CH | 5.8 - 6.2 |

| Allylic CH₂ | 2.2 - 2.6 |

| Ring CH₂ | 1.5 - 2.0 |

| Ethylidene CH₃ | 1.8 - 2.1 |

Note: These are estimated values based on analogous structures.

The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. docbrown.infodocbrown.info In α,β-unsaturated ketones, the carbonyl carbon, and the α- and β-olefinic carbons have characteristic chemical shifts. tjpr.orgresearchgate.net The carbonyl carbon of an enone is typically found in the range of 190-210 ppm. The β-carbon is generally more deshielded than the α-carbon due to resonance effects.

For this compound, the chemical shifts of the carbonyl and olefinic carbons are key identifiers. Comparison with data for 2-cyclohexen-1-one, where the carbonyl carbon appears around 198 ppm and the olefinic carbons at approximately 129 and 150 ppm, allows for estimation of the chemical shifts for the target molecule. chemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 195 - 205 |

| β-C (olefinic) | 140 - 150 |

| α-C (olefinic) | 125 - 135 |

| Ring CH₂ | 20 - 40 |

| Ethylidene CH₃ | 15 - 25 |

Note: These are estimated values based on analogous structures.

¹⁷O NMR spectroscopy, although less common due to the low natural abundance and quadrupolar nature of the ¹⁷O isotope, is a sensitive probe of the electronic environment of the oxygen atom. huji.ac.ilblogspot.com The chemical shift of the carbonyl oxygen in an enone system can provide information about the electrophilicity of the carbonyl carbon. mdpi.com

In α,β-unsaturated ketones, the ¹⁷O chemical shift of the carbonyl oxygen is influenced by the degree of conjugation and the electron-donating or -withdrawing nature of substituents. scispace.comscispace.com The delocalization of electron density from the C=C double bond to the carbonyl group leads to a shielding effect on the carbonyl oxygen, resulting in a lower chemical shift compared to a saturated ketone. The electrophilicity of the carbonyl carbon can be correlated with the ¹⁷O chemical shift; a more deshielded oxygen atom generally corresponds to a more electrophilic carbonyl carbon.

Infrared (IR) Spectroscopy for Carbonyl and Alkene Vibrations

Infrared spectroscopy is a fundamental technique for identifying functional groups within a molecule. For this compound, the key vibrational modes are the C=O stretch of the ketone and the C=C stretch of the alkene.

In conjugated systems, the C=O stretching frequency is lowered compared to that of a saturated ketone (typically 1715 cm⁻¹). rsc.org This is due to the delocalization of π-electrons, which reduces the double bond character of the carbonyl group. A typical α,β-unsaturated ketone will show a C=O stretch in the region of 1660-1690 cm⁻¹. rsc.orgrsc.org The C=C stretching vibration of the conjugated alkene is also observed, typically in the range of 1600-1650 cm⁻¹. researchgate.net

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| C=O | Stretch | 1660 - 1690 |

| C=C | Stretch | 1600 - 1650 |

| C-H (alkene) | Stretch | 3010 - 3095 |

| C-H (alkane) | Stretch | 2850 - 2960 |

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight.

The fragmentation of α,β-unsaturated ketones is often characterized by specific cleavage pathways. Common fragmentation patterns include the loss of an alkyl radical or a neutral molecule like carbon monoxide. The analysis of these fragmentation patterns can help to confirm the structure of the molecule. For instance, the loss of an ethyl group from the molecular ion would be a plausible fragmentation pathway for this compound.

Computational and Theoretical Investigations of 2z 2 Ethylidenecycloheptan 1 One

Quantum Chemical Calculations (e.g., DFT Studies on Reaction Thermodynamics and Kinetics)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the thermodynamics and kinetics of reactions involving (2Z)-2-Ethylidenecycloheptan-1-one. These studies can predict the feasibility and rate of chemical transformations.

For instance, in related systems, DFT calculations have been employed to determine the energy barriers of various reaction steps. In a study on the synthesis of pyrrolidinedione derivatives, which involves reactions of α,β-unsaturated carbonyl compounds, the energy barrier for the addition of deprotonated nitromethane (B149229) to coumarin (B35378) was calculated to be 21.7 kJ mol⁻¹. rsc.org Conversely, the proton transfer from the methylene (B1212753) to the nitro group in the nitromethyl group had a significantly higher barrier of 197.8 kJ mol⁻¹. rsc.org The final cyclization step exhibited a very low energy barrier of 11.9 kJ mol⁻¹, while the necessary tautomerization had a substantial barrier of 178.4 kJ mol⁻¹. rsc.org These types of calculations are instrumental in understanding the reaction pathways and identifying the rate-determining steps.

Table 1: Calculated Activation Energies for a Reaction Involving an α,β-Unsaturated Carbonyl Compound

| Reaction Step | Activation Energy (kJ mol⁻¹) |

| Deprotonated Nitromethane Addition | 21.7 rsc.org |

| Proton Transfer | 197.8 rsc.org |

| Tautomerization | 178.4 rsc.org |

| Cyclization | 11.9 rsc.org |

This table is based on data from a study on a related α,β-unsaturated carbonyl compound and is illustrative of the types of insights gained from DFT calculations.

Conformational Analysis of Medium-Sized Cycloheptanones

The seven-membered ring of cycloheptanone (B156872) derivatives, such as this compound, can adopt various conformations. Computational methods are essential for determining the relative stabilities of these conformers and understanding how the ring's flexibility influences the molecule's reactivity and spectroscopic properties. The conformational landscape of the cycloheptanone ring is complex, with several low-energy chair and boat-like conformations being accessible. The presence of the ethylidene group at the C2 position introduces further conformational constraints and preferences that can be explored through computational modeling.

Electronic Structure Analysis of α,β-Unsaturated Carbonyl Functionality

The α,β-unsaturated carbonyl moiety is a key functional group that dictates the electronic properties and reactivity of this compound. researchgate.net This conjugated system is characterized by overlapping p-orbitals that form delocalized π molecular orbitals. nih.gov The presence of an electron-withdrawing carbonyl group polarizes these π electrons, creating an electron-deficient β-carbon, which makes it susceptible to nucleophilic attack via Michael addition. nih.gov

Computational studies, including Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MEP) maps, can provide a detailed picture of the electron distribution within the molecule. nih.gov These analyses help to identify the most reactive sites and to understand the nature of the frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting reactivity in various chemical reactions.

Recent research has also explored the photophysical properties and electronic structure of novel α,β-unsaturated carbonyl depsipeptides and peptoids using Time-Dependent Density Functional Theory (TD-DFT). frontiersin.org

Stereochemical Models and Prediction of Stereoselectivity

Computational methods are invaluable for developing stereochemical models that can predict the stereochemical outcome of reactions involving chiral molecules like this compound. By calculating the transition state energies for the formation of different stereoisomers, it is possible to predict which product will be favored. This is particularly important in asymmetric synthesis, where controlling the stereochemistry is paramount. For reactions such as conjugate additions or aldol (B89426) reactions involving 2-alkylidenecycloheptanones, computational models can help rationalize the observed stereoselectivities and guide the design of new stereoselective synthetic methods.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry plays a pivotal role in elucidating the detailed mechanisms of chemical reactions. rsc.org For reactions involving this compound, computational studies can map out the entire reaction pathway, identifying all intermediates and transition states. This allows for a step-by-step understanding of how reactants are converted into products.

For example, computational studies have been used to investigate the mechanisms of electroreductive coupling reactions of α,β-unsaturated carbonyl compounds. beilstein-journals.org These studies can reveal the role of substituents on the reaction outcome and help to explain the product selectivity observed experimentally. By providing a detailed energetic profile of the reaction, computational methods offer insights that are often difficult or impossible to obtain through experimental means alone. rsc.org

Advanced Applications and Future Research Directions in 2z 2 Ethylidenecycloheptan 1 One Chemistry

Role as Versatile Synthons in Complex Molecule Synthesis

The cycloheptanone (B156872) ring, especially when functionalized as an α,β-unsaturated enone, is a powerful synthon for constructing architecturally complex molecules. Its inherent ring strain and diverse conformational possibilities can be strategically exploited to build intricate polycyclic systems. A prime example is the use of substituted cycloheptanone derivatives in the total synthesis of Daphniphyllum alkaloids, a family of natural products known for their fascinating molecular structures and significant biological activities. acs.orgnih.gov

In a representative retrosynthetic analysis for the synthesis of paxdaphnine A, a complex heptacyclic alkaloid, the intricate core is traced back to a significantly simpler substituted cycloheptanone. acs.org This highlights the role of the seven-membered ring as a foundational scaffold upon which further complexity is built. The synthesis involves a tandem conjugate addition-alkylation reaction on an α,β-unsaturated cycloheptenone to install key functionalities, demonstrating the versatility of this starting material. acs.org The construction of such complex natural products often relies on the strategic application of cycloaddition reactions, with the (4+3) cycloaddition being a particularly convergent strategy for assembling the cycloheptane (B1346806) subunit. nih.gov

The table below illustrates examples of cycloheptanone-derived synthons and their application in the synthesis of complex molecular targets.

| Synthon | Reaction Type | Target Molecule/Core |

| 2-Bromo-2-cycloheptenone | Suzuki–Miyaura Coupling | Substituted α,β-Unsaturated Cycloheptanone acs.org |

| Substituted α,β-Unsaturated Cycloheptanone | Tandem Conjugate Addition–Alkylation | Pentacyclic Core of Daphniphyllum Alkaloids acs.org |

| Cycloheptanone | Michael Addition / Double Aldol (B89426) Reaction | 7/5/6/5 Tetracyclic β-Hydroxy Ketone Core mdpi.com |

| Generic Cycloheptane Precursor | (4+3) Cycloaddition | Various Natural Products with Cycloheptane Subunits nih.gov |

Development of Novel Catalytic Systems for Efficient Transformations

The enone moiety within the 2-ethylidenecycloheptan-1-one scaffold is amenable to a wide range of catalytic transformations. Research is focused on developing novel catalytic systems that can control the chemo-, regio-, and stereoselectivity of these reactions.

Catalytic Hydrogenation: The selective reduction of the α,β-unsaturated system is a key transformation. Catalytic hydrogenation can reduce the carbon-carbon double bond to yield the corresponding saturated ketone, 2-ethylcycloheptanone. youtube.comucla.edu Alternatively, selective hydrodeoxygenation of the carbonyl group to preserve the alkene is a more significant challenge but can be achieved with specialized catalysts, such as zinc-based systems that possess both Lewis acidic-basic sites and Zn-Nx sites. nih.gov Electrocatalytic methods using copper electrodes have also been shown to reduce α,β-unsaturated aldehydes and ketones to their respective alcohols. rsc.org

Catalytic Conjugate Addition: The β-position of the enone is electrophilic and susceptible to 1,4-conjugate addition of various nucleophiles. Asymmetric organocatalysis has emerged as a powerful tool for these transformations. For instance, cinchona alkaloid derivatives can catalyze the addition of nucleophiles like nitroalkanes to cyclic enones, including cyclohept-2-en-1-one, creating multiple stereocenters with a degree of stereocontrol. mdpi.com Similarly, chiral bisoxazoline-nickel complexes have been used for the catalytic asymmetric conjugate addition of TMS-acetylene to 2-cyclohexen-1-one, a strategy that could be extended to seven-membered rings. nih.gov These reactions are fundamental for installing substituents in a controlled manner.

Catalytic Peroxidation and Epoxidation: The enone system can undergo catalytic enantioselective peroxidation or epoxidation. Chiral catalysts can direct the reaction of α,β-unsaturated ketones with hydroperoxides to form either chiral peroxides or chiral epoxides, depending on the reaction conditions. nih.gov Such transformations introduce valuable oxygenated functionalities with high enantioselectivity.

The following table summarizes some catalytic systems applicable to transformations of α,β-unsaturated cyclic ketones.

| Catalyst System | Reaction Type | Substrate Type | Product Type |

| ZnNC-900 (Zinc-based) | Selective Hydrodeoxygenation | α,β-Unsaturated Carbonyls | Alkenes nih.gov |

| Cinchona Alkaloid Derivatives | Asymmetric Conjugate Addition | Cyclic Enones | β-Substituted Cycloalkanones mdpi.com |

| (Salen)AlIII Complex | Asymmetric Conjugate Addition | α,β-Unsaturated Imides | Chiral Cyanide Adducts organic-chemistry.org |

| Cupreine Base | Michael Addition | Cyclic β-keto esters | Adducts with Quaternary/Tertiary Stereocenters buchler-gmbh.com |

| Chiral Bisoxazoline-Ni Complex | Asymmetric Conjugate Addition | Cyclic Enones | Chiral Acetylenic Adducts nih.gov |

| Chiral Amine / Hydroperoxide | Asymmetric Peroxidation/Epoxidation | α,β-Unsaturated Ketones | Chiral Peroxides / Epoxides nih.gov |

Strategies for Diversity-Oriented Synthesis Utilizing the Cycloheptanone Core

Diversity-oriented synthesis (DOS) aims to create libraries of structurally diverse small molecules to explore new areas of chemical space and identify novel bioactive compounds. cam.ac.uk The cycloheptanone framework can serve as a "privileged scaffold"—a core structure that is capable of binding to multiple biological targets. acs.orgnih.gov

Strategies for achieving diversity using the cycloheptanone core include:

Appendage Diversity: Starting with the (2Z)-2-ethylidenecycloheptan-1-one core, different substituents can be introduced through the catalytic reactions described previously (e.g., conjugate additions) to create a library of analogs with varied functional groups around the seven-membered ring.

Scaffold Diversity: The cycloheptanone ring itself can be transformed to generate fundamentally different molecular skeletons. Ring expansion or contraction reactions, intramolecular cyclizations, or fragmentation strategies can convert the initial seven-membered ring into different polycyclic or macrocyclic systems. nih.gov For example, a DOS strategy enabling the combinatorial variation of macrocyclic peptidomimetic scaffolds has been developed, showcasing a powerful approach to scaffold diversity. nih.gov

Stereochemical Diversity: The use of asymmetric catalysis allows for the generation of libraries with high stereochemical diversity, where the spatial orientation of substituents is systematically varied.

The table below outlines a conceptual DOS strategy starting from a cycloheptanone scaffold.

| Starting Scaffold | Diversity-Generating Reaction | Reaction Type | Resulting Structural Motif |

| Cycloheptanone | Fischer Indole (B1671886) Synthesis | Annulation | Cyclohepta[b]indoles acs.org |

| Cycloheptanone | Multi-component Reaction | Cyclization | Spiroheterocycles amazonaws.comacs.org |

| Lactam (from Beckmann rearrangement) | Successive Ring Expansion | Amino Acid Insertion | Macrocyclic Peptidomimetics nih.govyork.ac.uk |

| Cycloheptanone Core | Variation of Appended Building Blocks | Conjugate Addition | Library with Appendage Diversity nih.gov |

Bio-inspired Synthetic Approaches to Medium-Sized Rings

Nature employs elegant and efficient strategies to construct complex molecules, and chemists often draw inspiration from these biosynthetic pathways. The synthesis of medium-sized rings like cycloheptanone is challenging due to unfavorable enthalpic and entropic factors. Bio-inspired approaches offer powerful solutions to this long-standing problem. nih.gov

A key biomimetic strategy is ring expansion , where a smaller, more readily available ring is expanded to the desired medium size. dtic.mil For example, the cleavage of an indole ring via Witkop oxidation can lead to the formation of an 8-membered benzolactam, demonstrating a biomimetic ring expansion. nih.gov Another approach involves a radical-mediated ring expansion, which has been explored as a model for the biogenesis of certain steroids. rsc.org

Furthermore, biomimetic cyclizations are central to the synthesis of many natural products. The total synthesis of proto-daphniphylline, which features a complex fused-ring system, was achieved through a remarkable cascade cyclization of an acyclic precursor, mimicking a proposed biosynthetic pathway. rsc.org Similarly, the final stages of the synthesis of paxdaphnine A involved a biomimetic aza-Prins cyclization to construct the heptacyclic scaffold. acs.org These strategies showcase how mimicking nature's approach can provide efficient routes to complex medium-ring-containing molecules.

This table summarizes bio-inspired strategies for the formation of medium-sized rings.

| Bio-Inspired Strategy | Key Transformation | Ring System Formed | Relevance |

| Indole Cleavage | Witkop Oxidation / Ring Expansion | 8-Membered Benzolactam | Access to medium-sized lactams nih.gov |

| Radical-Mediated Rearrangement | Radical Ring Expansion | Aromatic D-ring in Steroids | Model for biogenesis rsc.org |

| Cascade Cyclization | Intramolecular Cyclization Cascade | Fused Polycyclic System | Synthesis of proto-daphniphylline rsc.org |

| Aza-Prins Cyclization | Cationic Cyclization | Heptacyclic Alkaloid Core | Synthesis of paxdaphnine A acs.org |

Q & A

Basic: What spectroscopic methods are recommended for structural elucidation of (2Z)-2-Ethylidenecycloheptan-1-one?

Answer:

The compound’s structure can be confirmed via X-ray crystallography using software suites like SHELXL for refinement and WinGX for data visualization . For preliminary analysis, NMR spectroscopy (1H/13C) should prioritize distinguishing the ethylidene (Z-configuration) and cycloheptanone moieties. Key signals include:

- 1H NMR : A deshielded vinyl proton (~δ 5.5–6.5 ppm) coupled with ethylidene CH3 (δ ~1.8–2.2 ppm).

- 13C NMR : A carbonyl carbon (C=O) at ~200–210 ppm and sp2 carbons at ~120–140 ppm.

Complementary techniques like IR spectroscopy (C=O stretch ~1700 cm⁻¹) and GC-MS (molecular ion peak at m/z 152) are critical for purity assessment .

Advanced: How can computational methods resolve contradictions in experimental stereochemical assignments?

Answer:

Discrepancies between observed and predicted stereochemistry (e.g., Z/E isomerism) require density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to model energy minima and compare experimental vs. theoretical NMR/IR data. For example:

Basic: What synthetic routes are effective for this compound?

Answer:

A common method involves aldol condensation of cycloheptanone with acetaldehyde under basic conditions (e.g., NaOH/EtOH). Key steps:

Enolate formation : Cycloheptanone deprotonated at the α-carbon.

Nucleophilic attack : Reaction with acetaldehyde to form β-hydroxy ketone intermediate.

Dehydration : Acid-catalyzed (e.g., H2SO4) elimination to yield the α,β-unsaturated ketone.

Monitor reaction progress via TLC (silica gel, hexane/EtOAc 4:1) and optimize Z-selectivity using sterically hindered bases (e.g., LDA) .

Advanced: How to design experiments to address conflicting reactivity data in [4+2] cycloadditions?

Answer:

Contradictory reports on Diels-Alder reactivity may stem from solvent polarity or diene/dienophile electronic mismatches. Design a factorial experiment :

- Variables : Solvent (toluene vs. DMF), diene (1,3-butadiene vs. furan), temperature (25°C vs. 80°C).

- Analysis : Compare reaction rates (HPLC) and regioselectivity (NOESY for endo/exo). Use Hammett plots to correlate substituent effects with transition-state stabilization .

Basic: What analytical techniques validate purity for pharmacological studies?

Answer:

Employ HPLC-PDA (C18 column, acetonitrile/water gradient) to detect impurities (<0.1%). Validate via:

- Melting point : Sharp range (e.g., 78–80°C).

- Elemental analysis : %C, %H within ±0.3% of theoretical values.

For trace metal detection (e.g., catalyst residues), use ICP-MS .

Advanced: How to reconcile contradictory biological activity data across cell lines?

Answer:

Divergent IC50 values may arise from cell-specific metabolic pathways or assay conditions. Implement:

Dose-response curves : Test across 3+ cell lines (e.g., HEK293, HeLa, MCF-7) with standardized protocols (MTT assay, 48h exposure).

Proteomic profiling : Identify target proteins via SILAC or Western blot .

Molecular docking : Compare binding affinities (AutoDock Vina) to kinase domains or GPCRs .

Basic: What safety protocols are critical for handling this compound?

Answer:

Given its α,β-unsaturated ketone structure:

- PPE : Nitrile gloves, lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.

- Waste disposal : Neutralize acidic byproducts before aqueous disposal .

Advanced: How to optimize reaction conditions for enantioselective synthesis?

Answer:

Use chiral catalysts (e.g., Jacobsen’s salen-Mn(III)) in asymmetric epoxidation or hydrogenation. Monitor enantiomeric excess (%ee) via chiral HPLC (Chiralpak AD-H column) or polarimetry . Key parameters:

| Condition | Optimal Range | Impact on %ee |

|---|---|---|

| Catalyst loading | 5–10 mol% | +15–20% ee |

| Temperature | -20°C | +25% ee |

| Solvent | CH2Cl2 | Minimal racemization |

| Validate with X-ray crystallography to confirm absolute configuration . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.